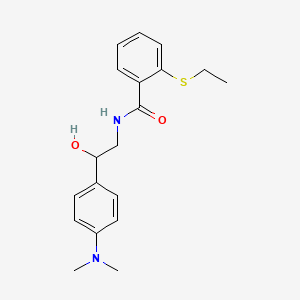

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-4-24-18-8-6-5-7-16(18)19(23)20-13-17(22)14-9-11-15(12-10-14)21(2)3/h5-12,17,22H,4,13H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLNKAKVCGIHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 4-(dimethylamino)benzaldehyde. This intermediate is then subjected to a condensation reaction with 2-hydroxyethylamine to form the corresponding Schiff base. The Schiff base is subsequently reduced to yield the secondary amine. Finally, the secondary amine undergoes acylation with 2-(ethylthio)benzoyl chloride to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity. Solvent recycling and waste minimization are also critical aspects of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the hydroxyethyl and ethylthio groups can influence the compound’s solubility and reactivity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent-Driven Functional Diversity

The compound’s ethylthio group, dimethylaminophenyl moiety, and hydroxyethyl chain distinguish it from other benzamides. Below is a comparative analysis of key analogs:

Key Observations:

Bioactivity: The ethylthio group in the target compound may enhance lipophilicity compared to sulfonyl or nitro groups in analogs like Nitazoxanide or 4-bromo-N-(2-nitrophenyl)-benzamide . This could influence membrane permeability and bioavailability.

Spectral and Structural Features :

- IR spectra of similar benzamides (e.g., C=S stretching at 1243–1258 cm⁻¹ in ) provide benchmarks for confirming the ethylthio group’s presence in the target compound .

- Tautomerism in triazole-thiones () highlights the importance of substituents in stabilizing specific tautomeric forms, which could apply to the hydroxyethyl chain’s role in intramolecular hydrogen bonding .

Synthetic Pathways :

Data Tables: Structural and Spectral Comparisons

Table 1: Substituent Effects on Benzamide Derivatives

Table 2: Spectral Data for Key Functional Groups

| Functional Group | IR Absorption (cm⁻¹) | NMR Signals (δ, ppm) | Key References |

|---|---|---|---|

| C=S | 1243–1258 | 165–180 (¹³C) | |

| C=O (amide) | 1663–1682 | 168–172 (¹³C) | |

| NH (amide) | 3150–3319 | 8.5–10.5 (¹H, broad) |

Biological Activity

Chemical Structure and Properties

The structure of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide can be described by the following chemical formula:

- Molecular Formula : C17H24N2O2S

- Molecular Weight : 320.45 g/mol

This compound features a dimethylamino group, a hydroxyl group, and an ethylthio moiety, all of which may contribute to its biological properties.

The biological activity of this compound can be attributed to several potential mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including histone deacetylases (HDACs), which play a crucial role in regulating gene expression.

- Receptor Modulation : Benzamide derivatives often interact with neurotransmitter receptors, potentially affecting central nervous system functions.

Pharmacological Effects

Research indicates that compounds in this class exhibit a range of pharmacological effects:

- Antitumor Activity : Some benzamide derivatives have demonstrated significant antitumor effects in vitro and in vivo. For instance, studies have shown that certain analogs can induce apoptosis in cancer cell lines such as SKM-1 and HT-29 .

- Neuroprotective Effects : The modulation of nitric oxide synthase by related compounds suggests potential neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Antitumor Activity

A study investigating the antitumor properties of related benzamide derivatives revealed that specific modifications to the structure can enhance their efficacy against various cancer cell lines. For example, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potent activity .

Neuroprotective Studies

Research into the neuroprotective effects of similar compounds found that they could mitigate the neurotoxic effects associated with methamphetamine exposure. This suggests that this compound may also possess protective effects against oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in SKM-1 cells | |

| Neuroprotective | Reduces neurotoxicity from METH | |

| Enzyme Inhibition | Inhibits HDAC activity |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Impact on Activity |

|---|---|

| Dimethylamino Group | Enhances receptor binding |

| Hydroxyl Group | Increases solubility and bioavailability |

| Ethylthio Moiety | Modulates metabolic stability |

Q & A

Q. How to contextualize findings against structurally similar benzamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.